

GFH018: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: GFH018

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **GFH018**, a novel and potent inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).^{[1][2][3][4][5]} This document is intended for researchers and professionals in drug development seeking to understand the specificity of **GFH018** in relation to other known kinase inhibitors.

Introduction to GFH018

GFH018 is a small molecule, ATP-competitive inhibitor of TGF- β RI that has entered clinical development for the treatment of solid tumors.^{[1][5][6][7][8][9][10]} The TGF- β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer progression, making it a key therapeutic target.^{[1][6][7][8][9][10]} **GFH018** blocks this pathway by preventing the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3.^[3]

Kinase Selectivity Profile of GFH018

While a comprehensive public kinase panel screen for **GFH018** is not available, it is consistently described as a highly potent and selective inhibitor of TGF- β RI.^{[1][6][7]} Its potency is highlighted by a reported IC₅₀ of 70.5 nM for TGF- β RI kinase inhibition, with another source indicating an IC₅₀ of 40 nM.^{[4][11][12]} A key indicator of its selectivity is that it is over 60-fold more selective for TGF- β RI than for p38 α MAPK.^[4]

Comparison with Alternative TGF- β RI Inhibitors

To contextualize the selectivity of **GFH018**, this section compares its known activity with that of other well-characterized TGF- β RI inhibitors: Galunisertib (LY2157299), SB-431542, and RepSox.

Inhibitor	Primary Target(s)	IC50 (TGF- β RI/ALK5)	Known Off-Targets / Selectivity Notes
GFH018	TGF- β RI (ALK5)	40 - 70.5 nM	>60-fold selective over p38 α MAPK. Described as highly selective, but a broad kinase panel is not publicly available.
Galunisertib	TGF- β RI (ALK5), ALK4	56 nM	Also inhibits TGF β RII (IC50 = 0.21 μ M) and ACVR1B/ALK4 (IC50 = 0.08 μ M). [1] [13]
SB-431542	TGF- β RI (ALK5), ALK4, ALK7	94 nM	Over 100-fold selectivity for ALK5 over 25 other kinases, including p38 MAPK and JNK1. [3] Does not inhibit ALK1, ALK2, ALK3, or ALK6. [4]
RepSox	TGF- β RI (ALK5)	4 - 23 nM	Shows minimal activity (IC50 > 16 μ M) against a panel of 9 related kinases, including p38 MAPK and GSK3. [14] [15]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

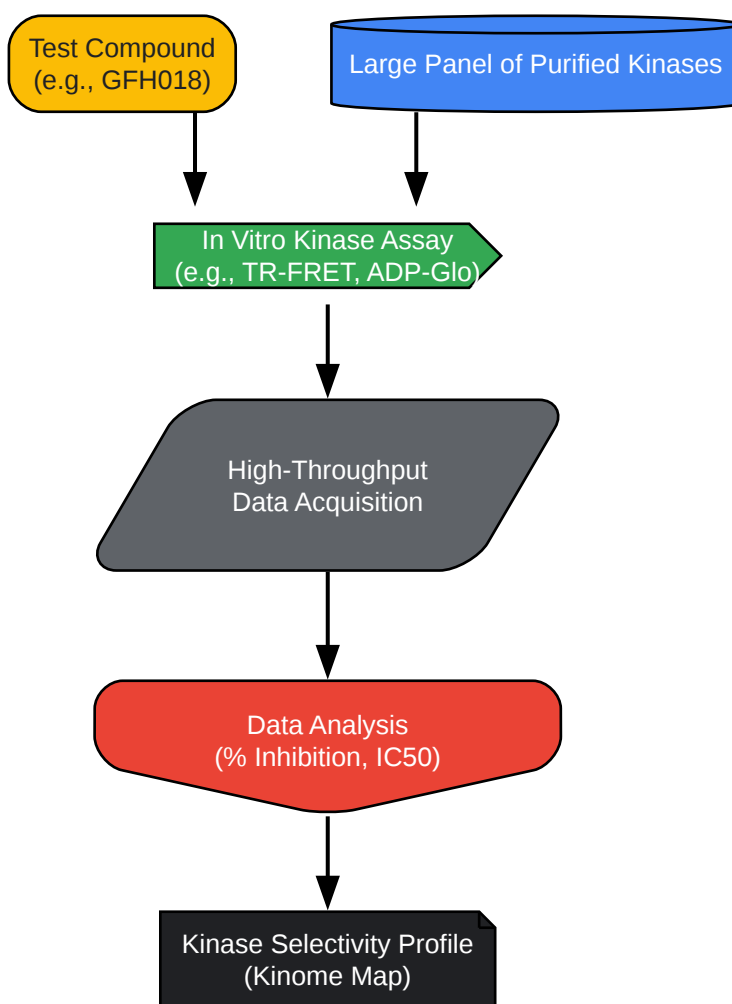
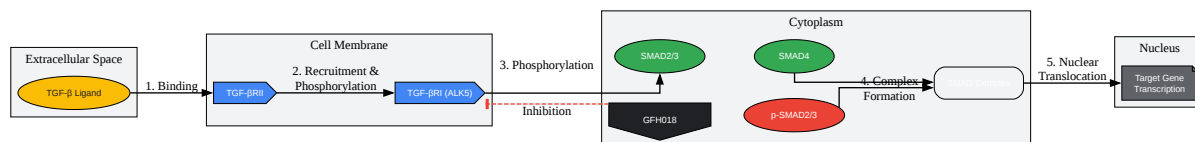
The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound like **GFH018**. Specific details may vary based on the kinase and the detection method used.

- **Reaction Setup:** In a microplate, a reaction mixture is prepared containing the purified recombinant kinase (e.g., TGF- β RI), a suitable substrate (e.g., a generic peptide substrate or a specific protein like SMAD2), and a kinase reaction buffer.
- **Inhibitor Addition:** The test inhibitor (e.g., **GFH018**) is added at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. The plate is typically pre-incubated with the kinase and inhibitor.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
- **Detection:** The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:
 - **Radiometric Assays:** Using radioactively labeled ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$) and measuring the incorporation of the radioactive phosphate into the substrate.
 - **Fluorescence-Based Assays:** These can be based on fluorescently labeled antibodies that recognize the phosphorylated substrate (e.g., TR-FRET) or on changes in the fluorescence of a labeled substrate upon phosphorylation.[\[12\]](#)
 - **Luminescence-Based Assays:** These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to the kinase activity.[\[4\]](#)[\[12\]](#)
- **Data Analysis:** The results are typically expressed as the percentage of kinase activity relative to the vehicle control. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

TGF- β Signaling Pathway

The diagram below illustrates the canonical TGF- β signaling pathway, which is inhibited by **GFH018**.



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